molecular formula C12H23ClN2O2 B13617150 rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride

Cat. No.: B13617150
M. Wt: 262.77 g/mol
InChI Key: AQYLGFZHRLNJDP-PUBMXKGKSA-N
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Description

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride typically involves multiple steps. One common approach is the reaction of tert-butyl carbamate with a bicyclic amine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride
  • rac-tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate

Uniqueness

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-[[(1S,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-5-10-4-8(9)6-13-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9-,10-;/m0./s1

InChI Key

AQYLGFZHRLNJDP-PUBMXKGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2C[C@H]1CN2.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CC1CN2.Cl

Origin of Product

United States

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